N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(1-Diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chiral benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl group linked to a diphenylphosphanyl-substituted 3,3-dimethylbutan-2-ylamine backbone. The stereochemistry at the butan-2-yl position (S-configuration in related compounds) is critical for enantioselective applications, as seen in structurally similar organocatalysts .
Properties
Molecular Formula |
C27H26F6NOP |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H26F6NOP/c1-25(2,3)23(17-36(21-10-6-4-7-11-21)22-12-8-5-9-13-22)34-24(35)18-14-19(26(28,29)30)16-20(15-18)27(31,32)33/h4-16,23H,17H2,1-3H3,(H,34,35) |
InChI Key |
NNEYFISCDMOQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-bis(trifluoromethyl)benzyl Chloride Intermediate
A key precursor is 3,5-bis(trifluoromethyl)benzyl chloride , prepared from the corresponding benzyl alcohol by chlorination with thionyl chloride (SOCl₂).
| Step | Reagents and Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | 3,5-bis(trifluoromethyl)benzyl alcohol + SOCl₂ + catalytic DMF, stirred at 0 to 20 °C for several hours | Formation of 3,5-bis(trifluoromethyl)benzyl chloride | >99.5% conversion; isolated yield ~96.6% (GC area) |
Amination to Form 3,5-bis(trifluoromethyl)-N-methylbenzylamine
The benzyl chloride is then reacted with methylamine to form the corresponding amine via an amino-dehalogenation reaction.
| Step | Reagents and Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 2 | 3,5-bis(trifluoromethyl)benzyl chloride + excess methylamine (40% aqueous) in methanol, 50 °C, 5.5 hours | Formation of 3,5-bis(trifluoromethyl)-N-methylbenzylamine | >99.5% conversion; molar yield 84%; product purity 99.75% (GC area) |
Synthesis of the Chiral β-Aminophosphine Fragment
The chiral β-aminophosphine moiety, N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl) , is prepared via multi-step synthesis involving:
- Preparation of secondary phosphine oxides with substituted P-aryl groups
- Reduction of phosphine oxides to phosphines using diisobutylaluminum hydride (DIBAL-H)
- Deprotonation of the secondary phosphine to form the phosphide anion with potassium tert-butoxide
- Subsequent functionalization or coupling to amines
This sequence is described in detail in the literature on chiral β-aminophosphines.
Coupling to Form N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
The final step is the formation of the amide bond between the chiral β-aminophosphine and the 3,5-bis(trifluoromethyl)benzoyl moiety.
- The coupling is typically achieved by reacting the chiral amine with 3,5-bis(trifluoromethyl)benzoyl chloride or an activated ester derivative.
- Conditions involve mild bases and solvents compatible with the phosphine group to prevent oxidation.
- Purification involves crystallization or chromatography to isolate the pure amide ligand.
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Reagents & Conditions | Key Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | 3,5-bis(trifluoromethyl)benzyl chloride | SOCl₂, DMF catalyst, 0–20 °C | Chlorination of benzyl alcohol | >99.5% conversion; 96.6% purity |
| 2 | 3,5-bis(trifluoromethyl)-N-methylbenzylamine | Methylamine (excess), MeOH, 50 °C | Amino-dehalogenation reaction | 84% molar yield; 99.75% purity |
| 3 | Secondary phosphine oxide | Multi-step synthesis | Phosphine oxide synthesis | - |
| 4 | Diphenylphosphino chiral amine | Reduction with DIBAL-H, deprotonation with KOtBu | Formation of chiral phosphide | - |
| 5 | Final amide ligand | Coupling with benzoyl chloride | Amide bond formation | High purity isolated |
Additional Research Notes
- The amino-dehalogenation method for preparing the trifluoromethyl-substituted benzylamine intermediate is advantageous due to high yields and minimal by-products.
- The chiral phosphine fragment synthesis requires careful handling of air-sensitive intermediates and reducing agents.
- Spectral data (NMR, optical rotation) confirm the stereochemistry and purity of the final compound.
- The ligand is used in enantioselective catalysis, making the stereochemical integrity during synthesis critical.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The compound forms stable complexes with transition metals, particularly palladium, platinum, and rhodium, enhancing their catalytic activity and enantioselectivity.
Key Reactions:
-
Palladium Coordination :
Reacts with Pd(II) precursors (e.g., Pd(OAc)₂) to form chiral Pd complexes, critical for asymmetric allylic alkylations .
Example:These complexes exhibit high enantioselectivity (up to 94% ee) in allylic alkylation of 1,3-diphenylallyl acetate with malonates .
-
Rhodium Complexation :
Forms Rh(I) complexes for hydrogenation reactions. The trifluoromethyl groups stabilize electron-deficient intermediates.
Reaction Examples:
Mechanistic Insights:
-
Enantioselectivity : The ligand’s chiral center and bulky 3,3-dimethylbutan-2-yl group create a steric environment that directs nucleophilic attack to the Re-face of π-allyl intermediates .
-
Hydrogen Bonding : The amide group stabilizes transition states via interactions with nucleophiles (e.g., malonates) .
Oxidation Reactions
The diphenylphosphino group undergoes oxidation under mild conditions:
-
Applications : Oxidized derivatives act as Lewis acid catalysts or ligands for late-transition metals.
Participation in Annulation Reactions
The ligand enables enantioselective [4+2] annulations via Pd catalysis, forming chiral heterocycles .
Example:
Interaction with Silyl Reagents
The hydroxyl group in derivatives reacts with silylating agents (e.g., TBSCl) to form silyl ethers, enhancing solubility in nonpolar solvents :
Comparative Reactivity with Analogues
| Ligand | Catalytic Activity | Enantioselectivity | Key Feature |
|---|---|---|---|
| N-(1-Diphenylphosphanyl-3,3-dimethylbutan-2-yl)... | High | 90–94% ee | Bulky alkyl chain enhances steric control |
| N-(2-(Diphenylphosphino)-1-phenylethyl)... | Moderate | 80–88% ee | Aromatic substituents reduce flexibility |
Scientific Research Applications
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phosphine ligand can coordinate with metal centers, facilitating catalytic processes. The benzamide moiety can interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared below:
Key Observations :
- Functional Group Impact : Replacing the azide (Compound 57) with diphenylphosphanyl improves metal-coordination capability, critical for catalytic applications .
- Electronic Effects : All analogues retain the 3,5-bis(trifluoromethyl)benzamide group, which stabilizes electron-deficient intermediates via strong inductive effects .
Key Observations :
- Phosphanyl vs. Azido Introduction : The target compound’s synthesis likely mirrors Compound 57’s route, substituting azide with diphenylphosphanyl via nucleophilic acyl substitution .
- Microwave-Assisted Synthesis: Cyanopyrazinyl derivatives (e.g., ) achieve moderate yields under microwave conditions, contrasting with traditional methods (e.g., 85% for Compound 57) .
Physicochemical and Spectroscopic Properties
Key Observations :
- ³¹P NMR Signature : The diphenylphosphanyl group in the target compound and its 3-methylbutan-2-yl analogue shows characteristic upfield shifts (~–10 to –15 ppm), confirming successful phosphine incorporation .
- Thermal Stability : High melting points (e.g., 98–100°C for Compound 57) suggest robustness under reaction conditions .
Functional Comparisons
- Compared to pyrazine-based analogues (–6), the target compound’s flexible backbone may enhance substrate accessibility in enantioselective reactions.
- Biological Activity :
- While 3,5-bis(trifluoromethyl)benzamide derivatives show anti-inflammatory activity (), the target compound’s phosphanyl group likely redirects its application toward catalysis .
Biological Activity
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a diphenylphosphanyl group and trifluoromethyl substitutions on a benzamide backbone. Its molecular formula is with a molecular weight of approximately 525.47 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making this compound a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of benzamide have shown significant growth inhibition in various cancer cell lines. A study focusing on related phosphanyl compounds demonstrated their ability to inhibit tumor cell proliferation while sparing healthy cells, suggesting selective toxicity. This selectivity is crucial for minimizing side effects during cancer treatment.
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. Research indicates that phosphanyl-containing compounds can interact with proteins involved in cell cycle regulation and apoptosis. Specifically, they may inhibit the PI3K/AKT/mTOR pathway, which is vital for cancer cell survival and growth .
Case Studies
- Zebrafish Model : A screening study utilizing zebrafish has shown that similar compounds can induce developmental defects at certain concentrations, indicating potential teratogenic effects. This model allows for rapid assessment of compound toxicity and biological activity in vivo .
- Cell Line Studies : In vitro studies using human cancer cell lines have reported that phosphanyl derivatives can significantly reduce cell viability at micromolar concentrations. These studies often employ assays such as MTT or XTT to quantify cell proliferation and cytotoxicity.
Data Table: Biological Activity Overview
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity Study | HeLa (cervical cancer) | 10 | PI3K/AKT pathway inhibition |
| Zebrafish Development Study | Zebrafish embryos | 5 | Induction of developmental defects |
| Selective Toxicity Assessment | MCF-7 (breast cancer) | 15 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling 3,5-bis(trifluoromethyl)benzoyl chloride with a phosphine-containing amine precursor. Key steps include nucleophilic substitution (e.g., SN2 for amine-phosphine coupling) and amide bond formation. Solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C), and catalysts (e.g., Hünig’s base) are critical for optimizing yields. Purification via column chromatography with gradients (hexane/ethyl acetate) is recommended .
- Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Yield discrepancies may arise from steric hindrance due to the bulky diphenylphosphanyl group or trifluoromethyl substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
- Methodology : Use -, -, and -NMR to resolve structural features like the phosphanyl group and trifluoromethyl signals. IR spectroscopy confirms amide C=O stretching (~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for stereochemical assignments .
- Data Contradictions : Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques (COSY, HSQC). Fluorine coupling in -NMR can complicate interpretations .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its utility as a ligand in transition-metal catalysis?
- Methodology : Evaluate ligand performance in catalytic reactions (e.g., cross-coupling, hydrogenation) by comparing turnover numbers (TON) and selectivity. The diphenylphosphanyl group provides strong σ-donor capability, while trifluoromethyl groups enhance electron-withdrawing effects, potentially stabilizing metal centers. Steric bulk from the 3,3-dimethylbutan-2-yl moiety may hinder substrate binding, requiring computational modeling (DFT) to assess spatial constraints .
- Data Contradictions : Conflicting reports on catalytic efficiency may arise from solvent polarity or metal-ligand ratio variations. Control experiments with analogous ligands (e.g., triphenylphosphine) are essential for benchmarking .
Q. What strategies resolve discrepancies in reported crystallographic data for similar benzamide derivatives?
- Methodology : Compare unit cell parameters and space group assignments (e.g., monoclinic vs. orthorhombic systems) from X-ray datasets. Use software (e.g., Olex2, SHELX) to refine structures, ensuring thermal displacement parameters (ADPs) are within acceptable ranges. Cross-validate with powder XRD to rule out polymorphism .
- Data Contradictions : Discrepancies in bond lengths (e.g., P–C vs. C–N) may stem from crystal packing effects or radiation damage during data collection. Collaborative verification via independent crystallography labs is advised .
Q. How do solvent effects and substituent electronegativity impact the compound’s stability under catalytic conditions?
- Methodology : Conduct accelerated stability studies in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents at elevated temperatures (40–80°C). Monitor degradation via LC-MS and quantify decomposition products. The trifluoromethyl groups’ electron-withdrawing nature may enhance hydrolytic stability but reduce solubility in nonpolar media .
- Data Contradictions : Conflicting stability reports may correlate with trace moisture levels or oxygen exposure. Use Karl Fischer titration to control solvent dryness and glovebox techniques for air-sensitive handling .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
